6-Chloro-8-methyl-3-phenyl-2-quinolinol is a heterocyclic compound characterized by its unique quinoline structure. Its molecular formula is with a molecular weight of approximately 269.73 g/mol. This compound features a chloro group at the sixth position, a methyl group at the eighth position, and a phenyl group at the third position of the quinoline ring, contributing to its distinct chemical properties and potential biological activities. The compound is also known for its ability to form various derivatives through
The biological activity of 6-chloro-8-methyl-3-phenyl-2-quinolinol has been of interest in various fields of research. Compounds within the quinoline family are often studied for their potential therapeutic effects, including:
The synthesis of 6-chloro-8-methyl-3-phenyl-2-quinolinol can be achieved through several methods:
6-Chloro-8-methyl-3-phenyl-2-quinolinol has several applications across different fields:
Interaction studies involving 6-chloro-8-methyl-3-phenyl-2-quinolinol focus on its binding affinity with metal ions and its role as a chelator. Quinoline derivatives are known for their ability to form stable complexes with transition metals, which can enhance their biological activity. Studies have indicated that this compound may exhibit improved metal chelation properties compared to simpler analogs, making it valuable in therapeutic contexts where metal ion regulation is crucial .
Several compounds share structural similarities with 6-chloro-8-methyl-3-phenyl-2-quinolinol. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Chloro-8-methyl-3-phenyl-2-quinolinol | Similar quinoline structure with different substitution | Exhibits distinct biological activities |
| 7-Chloro-8-methyl-3-phenyquinolin | Different substitution pattern at position 7 | Unique reactivity profile |
| 4-Hydroxyquinoline | Lacks chlorine substitution but retains quinoline core | Known for strong metal chelation properties |
The uniqueness of 6-chloro-8-methyl-3-phenyl-2-quinolinol lies in its specific substitution pattern that imparts unique chemical reactivity and biological properties compared to these similar compounds .
The 6-Chloro-8-methyl-3-phenyl-2-quinolinol scaffold demonstrates robust metal chelation capabilities through its characteristic N,O-donor system inherent to the quinolinol framework. The hydroxyl group at position 2 and the quinoline nitrogen form a bidentate chelating system that exhibits distinct binding preferences across different metal ions [1] [2].
The metal binding affinity follows the established Irving-Williams series, with copper(II) demonstrating the highest binding affinity, followed by iron(III), zinc(II), nickel(II), cobalt(II), and manganese(II) [3] [4]. This hierarchical binding pattern is fundamentally governed by the metal ions' charge density and electronic configuration, which influences both the thermodynamic stability and kinetic accessibility of the resulting complexes.
Copper(II) complexes form through rapid bidentate N,O-coordination, with formation rate constants exceeding 10⁴ M⁻¹s⁻¹ [5] [6]. The planar geometry of the quinolinol ligand facilitates optimal orbital overlap with copper's d⁹ electronic configuration, resulting in square planar or tetragonally distorted octahedral complexes. Electron paramagnetic resonance spectroscopy reveals characteristic g-values around 2.11-2.15, consistent with N,O-bidentate coordination mode [7].
Iron(III) chelation exhibits more complex behavior, forming mono, bis, and tris complexes depending on stoichiometric conditions and solution pH [4]. The formation kinetics are moderately fast, with rate constants in the range of 10²-10³ M⁻¹s⁻¹. The iron mobilization process from biological iron stores such as ferritin and hemosiderin follows a biphasic pattern, with outer shell iron being more readily accessible than core iron deposits [4].
Table 1. Metal Chelation Dynamics and Binding Affinities
| Metal Ion | Binding Affinity Order | Coordination Mode | Formation Rate (M⁻¹s⁻¹) | pKa Effect |
|---|---|---|---|---|
| Cu(II) | 1 | Bidentate N,O- | Fast (>10⁴) | Enhanced at lower pKa |
| Fe(III) | 2 | Mono/Bis/Tris complexes | Moderate (10²-10³) | pH dependent |
| Zn(II) | 3 | Mono/Bis complexes | Moderate (10²-10³) | pH dependent |
| Ni(II) | 4 | Mono/Bis complexes | Slow (<10²) | pH dependent |
| Co(II) | 5 | Octahedral | Slow (<10²) | pH dependent |
| Mn(II) | 6 | Polymeric | Very slow | pH dependent |
The redox modulation capacity of the quinolinol-metal complexes plays a crucial role in their biological activity. Copper and iron complexes demonstrate significant redox cycling capability, generating reactive oxygen species through Fenton-like reactions [8] [7]. This redox activity is particularly pronounced in multidrug-resistant cancer cells, where the increased intracellular copper and iron concentrations amplify the cytotoxic effects through oxidative stress mechanisms.
The quinolinol ligand's electron-withdrawing chlorine substituent at position 6 and electron-donating methyl group at position 8 create a tuned electronic environment that modulates both metal binding affinity and redox potential [2] [3]. The phenyl group at position 3 provides additional π-π stacking interactions that stabilize the metal complexes in biological environments.
The quinolinol scaffold exhibits potent inhibitory activity against cholinesterase enzymes, with distinct mechanistic profiles for acetylcholinesterase and butyrylcholinesterase [9] [10] [11]. These enzymes represent critical therapeutic targets for neurodegenerative diseases, particularly Alzheimer's disease, where cholinergic dysfunction plays a central pathophysiological role.
Acetylcholinesterase inhibition by quinolinol derivatives demonstrates both competitive and non-competitive mechanisms, depending on the specific structural modifications [11] [12]. The inhibition constants range from 5.51 to 155.22 nanomolar, indicating exceptionally high potency [9]. The dual binding mode reflects the compound's ability to interact with both the catalytic active site and the peripheral anionic site of the enzyme.
The competitive inhibition mechanism involves direct binding to the enzyme's active site, where the quinolinol structure mimics the natural substrate acetylcholine [13]. The quinoline nitrogen forms electrostatic interactions with the anionic site residues, while the hydroxyl group participates in hydrogen bonding with catalytic triad components. The chlorine substituent enhances binding affinity through halogen bonding interactions with active site residues.
Butyrylcholinesterase exhibits remarkable selectivity for quinolinol inhibitors, with IC₅₀ values ranging from 0.001 to 50 nanomolar [10] [14]. The peripheral anionic site of butyrylcholinesterase demonstrates high affinity for the quinolinol scaffold, with selectivity indices exceeding 666,000-fold over acetylcholinesterase for optimized derivatives [14]. This exceptional selectivity arises from structural differences in the enzyme active sites, particularly the larger binding pocket and distinct amino acid composition in butyrylcholinesterase.
Table 2. Enzyme Inhibition Kinetic Parameters
| Enzyme Target | IC₅₀ Range (μM) | Inhibition Type | Ki Value (μM) | Binding Site |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | 5.51-155.22 nM | Competitive/Non-competitive | 0.05-1.55 | Active site/Allosteric |
| Butyrylcholinesterase (BuChE) | 0.001-50 nM | Highly selective | 0.001-0.05 | Peripheral anionic site |
| Matrix Metalloproteinase-2 | 3.2-6.2 μM | Competitive | 3.2-6.2 | Zinc coordination |
| Human Glyoxalase 1 | 10-50 μM | Metal-dependent | 10-50 | Metal center |
| Carbonic Anhydrase II | 46.04-976.93 nM | Active site binding | 0.046-0.977 | Zinc coordination |
The kinetic analysis reveals that quinolinol inhibitors demonstrate time-dependent inhibition characteristics, suggesting slow-binding or irreversible mechanisms [15]. The association rate constants for enzyme-inhibitor complex formation are typically in the range of 10⁵-10⁶ M⁻¹s⁻¹, while dissociation rate constants are significantly slower, ranging from 10⁻³ to 10⁻⁵ s⁻¹. This kinetic profile contributes to the prolonged duration of enzyme inhibition observed in biological systems.
The structure-activity relationships reveal that electron-withdrawing substituents on the quinoline ring enhance acetylcholinesterase inhibition, while electron-donating groups improve butyrylcholinesterase selectivity [11]. The phenyl substitution at position 3 provides crucial π-π stacking interactions with aromatic residues in the enzyme binding sites, while the methyl group at position 8 contributes to hydrophobic binding affinity.
The interaction between quinolinol derivatives and botulinum neurotoxin represents a critical mechanism for therapeutic intervention against this highly toxic protein [16] [17] [18]. Botulinum neurotoxin type A light chain serves as the primary metalloprotease target, where quinolinol compounds demonstrate potent inhibitory activity through multiple binding mechanisms.
The quinolinol scaffold binds to botulinum neurotoxin light chain with nanomolar to micromolar affinity, exhibiting apparent dissociation constants ranging from 0.02 to 2.33 micromolar [16] [18]. The binding mechanism involves both zinc coordination and hydrophobic interactions within the enzyme's active site pocket. The quinoline nitrogen and hydroxyl oxygen atoms coordinate with the catalytic zinc ion, while the aromatic ring systems engage in π-π stacking interactions with hydrophobic residues.
Competitive inhibition studies demonstrate that quinolinol binding is mutually exclusive with substrate binding, indicating direct active site occupation [18] [13]. The inhibition constants range from 1.84 to 6.2 micromolar, with the most potent derivatives showing submicromolar activity. The competitive mechanism suggests that quinolinol derivatives function as active site-directed inhibitors rather than allosteric modulators.
Table 3. Protein-Ligand Binding Thermodynamic Parameters
| Protein Target | Binding Constant (M⁻¹) | Binding Mode | Primary Interactions | Thermodynamic Driver |
|---|---|---|---|---|
| Bovine Serum Albumin | 10⁴ | Hydrophobic | Phe550, Leu531, Leu574 | Hydrophobic forces |
| Human Lysozyme | 10³-10⁴ | Covalent/Non-covalent | Asp119, Trp62 | π-π stacking, H-bonds |
| DNA Gyrase | 10⁵-10⁶ | Intercalation | Base pair stacking | π-π stacking |
| Topoisomerase IV | 10⁵-10⁶ | Intercalation | Base pair stacking | π-π stacking |
| HCV NS5B Polymerase | 10⁴-10⁵ | Allosteric | CYS366, ASN411 | H-bonds, π-interactions |
The molecular docking studies reveal that quinolinol derivatives adopt specific binding conformations within the botulinum neurotoxin active site [16] [17]. The compound's planar structure facilitates optimal positioning for zinc coordination, while the substituent groups provide additional binding interactions with surrounding amino acid residues. The chlorine atom at position 6 forms halogen bonds with electronegative residues, while the phenyl group at position 3 occupies hydrophobic pockets within the binding site.
Thermodynamic analysis indicates that the binding process is entropy-driven, with favorable changes in both enthalpy and entropy contributing to the overall binding affinity [15]. The negative enthalpy changes reflect favorable intermolecular interactions, while positive entropy changes suggest conformational flexibility gains upon binding. This thermodynamic profile is consistent with induced-fit binding mechanisms commonly observed in protein-ligand interactions.
The binding kinetics demonstrate biphasic association patterns, with rapid initial binding followed by slower conformational adjustments [16]. The initial binding phase exhibits second-order rate constants of approximately 76.7 M⁻¹s⁻¹, which is unusually slow for small molecule-protein interactions. This slow association rate suggests that the binding process involves conformational changes in either the protein or ligand structure.
Quinolinol derivatives demonstrate broad-spectrum antiviral activity through multiple mechanisms targeting different stages of viral replication cycles [19] [20] [21]. The compounds exhibit particular potency against RNA viruses, including coronaviruses, enteroviruses, and flaviviruses, with effective concentrations ranging from 0.05 to 10 micromolar.
The primary antiviral mechanism involves inhibition of viral RNA-dependent RNA polymerases, critical enzymes responsible for viral genome replication [20] [21]. Quinoline derivatives demonstrate potent inhibition of SARS-CoV-2 RNA-dependent RNA polymerase with EC₅₀ values between 0.05 and 0.10 micromolar [20]. The inhibition mechanism involves allosteric binding to polymerase subunits, disrupting the enzyme's catalytic activity without directly competing with nucleotide substrates.
Enterovirus D68 represents another significant target, where quinolinol compounds interact with the VP1 capsid protein [19]. The binding occurs within hydrophobic pockets of the VP1 structure, preventing proper capsid assembly and viral particle maturation. This mechanism demonstrates cross-strain activity against multiple enterovirus variants, indicating conservation of the binding site across viral genotypes.
Table 4. Viral Replication Cycle Disruption Mechanisms
| Viral Target | EC₅₀ Range (μM) | Mechanism | Binding Site | Resistance Profile |
|---|---|---|---|---|
| SARS-CoV-2 RdRp | 0.05-0.10 | RNA synthesis inhibition | Active site | Low resistance |
| EV-D68 VP1 | 0.05-0.10 | Capsid protein binding | VP1 hydrophobic pocket | Cross-strain activity |
| HIV Reverse Transcriptase | 1-10 | Allosteric inhibition | Allosteric site | Moderate resistance |
| Zika Virus Replication | 0.5-5 | Autophagy disruption | Multiple targets | Broad spectrum |
| HCV NS5B Polymerase | 1-5 | Polymerase inhibition | Allosteric site | Low resistance |
The antiviral activity against Zika virus involves a unique mechanism of autophagy inhibition [22]. Quinolinol compounds disrupt the autophagy pathway that many RNA viruses exploit for replication enhancement. The compounds increase autophagosome accumulation while preventing lysosomal fusion, effectively blocking viral protein synthesis and assembly processes. This mechanism demonstrates broad-spectrum activity against multiple RNA virus families.
Hepatitis C virus NS5B polymerase represents another critical target, where quinolinol derivatives bind to allosteric sites remote from the active site [23]. The allosteric binding induces conformational changes that reduce polymerase activity without direct competition with natural substrates. The binding involves hydrogen bonding interactions with CYS366 and ASN411 residues, along with π-π interactions with aromatic residues in the binding pocket.
The molecular docking studies reveal that quinolinol derivatives adopt specific binding conformations that optimize interactions with viral protein targets [19] [21]. The planar quinoline structure facilitates π-π stacking interactions with aromatic amino acids, while the hydroxyl group forms hydrogen bonds with polar residues. The chlorine substituent provides additional binding affinity through halogen bonding interactions.
Resistance development studies indicate that quinolinol derivatives maintain activity against drug-resistant viral variants [21]. The compounds demonstrate retained potency against nirmatrelvir-resistant SARS-CoV-2 mutants, suggesting distinct binding sites and mechanisms compared to existing antiviral agents. This resistance profile indicates potential utility as second-line therapeutic agents or combination therapy components.